
(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine: is an organic compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . This compound features a cyclopropyl group attached to a methanamine moiety, with a methoxypyridinyl substituent on the cyclopropyl ring. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine typically involves the following steps:
Cyclopropanation: The cyclopropyl group is introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Methanamine Introduction: The methanamine moiety is introduced via reductive amination or other suitable amination reactions.
Methoxypyridinyl Substitution: The methoxypyridinyl group is attached through a nucleophilic substitution reaction, often using methoxypyridine and appropriate leaving groups.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclopropanation and amination reactions, optimized for high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxypyridinyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced derivatives, often with the methoxypyridinyl group intact.
Substitution: Substituted derivatives with various functional groups replacing the methoxypyridinyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the development of new synthetic methodologies and reaction mechanisms.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
- Utilized in the development of new bioactive compounds for research purposes.
Medicine:
- Explored for its potential therapeutic applications, including as a precursor for drug development.
- Studied for its effects on various biological pathways and potential as a treatment for certain diseases.
Industry:
- Used in the production of specialty chemicals and advanced materials.
- Employed in the development of new catalysts and reagents for industrial processes.
Wirkmechanismus
The mechanism of action of (1-(4-Methoxypyridin-3-YL)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in biochemical pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Comparison:
- Structural Differences: The position of the methoxypyridinyl group varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the position of the substituents, affecting their behavior in chemical reactions.
- Applications: While all these compounds may have similar applications in research and industry, their specific uses can vary based on their unique properties.
Eigenschaften
Molekularformel |
C10H14N2O |
|---|---|
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
[1-(4-methoxypyridin-3-yl)cyclopropyl]methanamine |
InChI |
InChI=1S/C10H14N2O/c1-13-9-2-5-12-6-8(9)10(7-11)3-4-10/h2,5-6H,3-4,7,11H2,1H3 |
InChI-Schlüssel |
PHWMTOARMBNIED-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=NC=C1)C2(CC2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


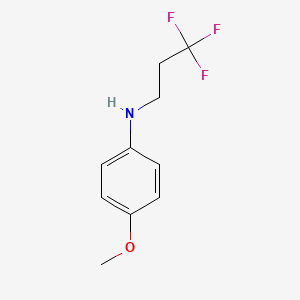
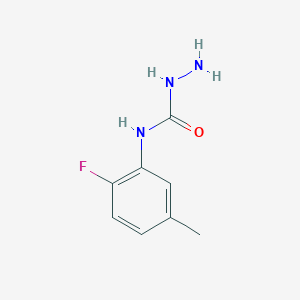
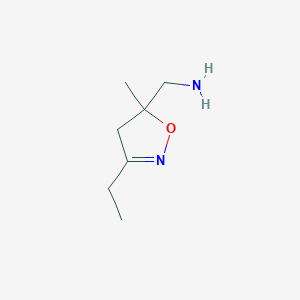

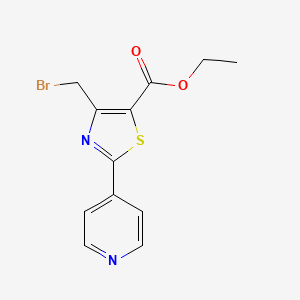

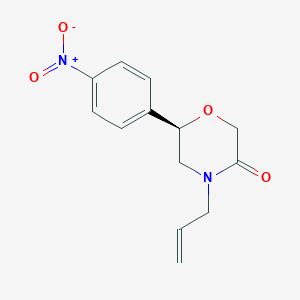


![4-Cyano-N-{(1R)-1-[1-ethyl-6-(trifluoromethyl)-1H-benzimidazol-2-yl]ethyl}benzene-1-sulfonamide](/img/structure/B12638952.png)
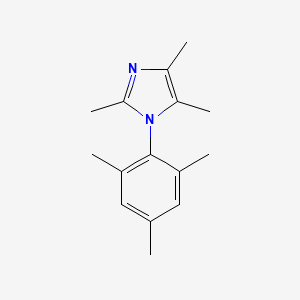
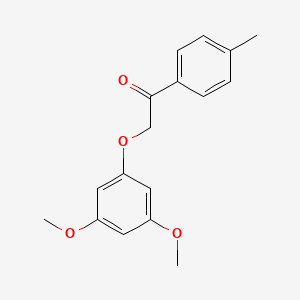
![Ethanone, 1-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-2-methoxy-](/img/structure/B12638976.png)
![ethyl 4-[(2,4-difluorophenyl)amino]-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidine-5-carboxylate](/img/structure/B12638981.png)
